molecular formula C16H16ClNO3 B5850388 3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide

3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide

Cat. No.: B5850388
M. Wt: 305.75 g/mol
InChI Key: XJISSFSRWZFABU-UHFFFAOYSA-N
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Description

3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide is an organic compound with the molecular formula C16H16ClNO4 It is a derivative of benzamide, characterized by the presence of a chloro group, two methoxy groups, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methylbenzoic acid and 2,4-dimethoxyaniline.

    Amide Formation: The carboxylic acid group of 3-chloro-4-methylbenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with 2,4-dimethoxyaniline to form the desired amide bond, yielding this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents would depend on the desired transformation.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent and catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH).

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with altered functional groups.

    Hydrolysis: 3-chloro-4-methylbenzoic acid and 2,4-dimethoxyaniline.

Scientific Research Applications

3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2,4-dimethylphenyl)-4-methoxybenzamide
  • 3-chloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide
  • 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide
  • 3-chloro-N-(2,6-diethylphenyl)-4-methoxybenzamide

Uniqueness

3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide is unique due to the presence of both chloro and methoxy groups, which can influence its reactivity and potential applications. The specific arrangement of these groups can affect the compound’s chemical properties and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

3-chloro-N-(2,4-dimethoxyphenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-10-4-5-11(8-13(10)17)16(19)18-14-7-6-12(20-2)9-15(14)21-3/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJISSFSRWZFABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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